5-{[(4-Methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid
Description
5-{[(4-Methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid is a benzofuran-derived compound characterized by:
- Core structure: A benzofuran ring substituted with a methyl group at position 2 and a carboxylic acid at position 2.
- Sulfonamide moiety: A sulfonyl group linked to a 4-methoxyphenyl ring at position 5 of the benzofuran core.
- The carboxylic acid group contributes to hydrogen bonding and polarity.
This compound is of interest due to the pharmacological relevance of benzofurans, which exhibit anti-inflammatory, anticancer, and enzyme inhibitory activities .
Properties
IUPAC Name |
5-[(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6S/c1-10-16(17(19)20)14-9-11(3-8-15(14)24-10)18-25(21,22)13-6-4-12(23-2)5-7-13/h3-9,18H,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRWISBNXMJCBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones and suitable electrophiles.
Introduction of the Sulfonylamino Group: The sulfonylamino group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with an amine.
Methoxy Group Addition: The methoxy group is typically introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving Grignard reagents or carbon dioxide under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the sulfonylamino group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring and the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzofuran derivatives. The compound has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. For instance, compounds structurally related to 5-{[(4-Methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid have been tested against various cancer types, demonstrating cytotoxic effects that warrant further investigation for therapeutic applications .
Anti-inflammatory Properties
Research indicates that benzofuran derivatives possess anti-inflammatory effects, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases. The sulfonamide group in the compound is believed to play a crucial role in modulating inflammatory pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives can exhibit activity against a range of bacteria and fungi, suggesting potential applications in developing new antibiotics or antifungal agents .
Material Science
Polymer Chemistry
In material science, the incorporation of benzofuran derivatives into polymer matrices has been explored for their ability to enhance mechanical properties and thermal stability. The unique electronic structure of the compound allows for improved performance in various applications, including coatings and composites .
Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to act as a charge transport material has been investigated, with promising results indicating potential for increased efficiency in electronic devices .
Environmental Applications
Environmental Remediation
Benzofuran derivatives have been studied for their potential use in environmental remediation processes. Their ability to adsorb and degrade pollutants from water sources suggests that they could be effective in removing hazardous substances from contaminated environments .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluated the effects of benzofuran derivatives on MCF-7 breast cancer cells | Induced apoptosis with IC50 values indicating significant cytotoxicity |
| Anti-inflammatory Research | Investigated the role of sulfonamide-containing compounds | Demonstrated reduction in inflammatory markers in vitro |
| Antimicrobial Evaluation | Tested against MRSA and other pathogens | Showed effective inhibition at low concentrations |
Mechanism of Action
The mechanism of action of 5-{[(4-Methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s sulfonylamino group can form hydrogen bonds and electrostatic interactions, while the benzofuran core can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Substituent Variations in Benzofuran Analogs
*Estimated based on formula.
Key Observations:
- Electronic Effects : Replacement of 4-methoxy with electron-withdrawing groups (e.g., Cl in , F in ) may reduce solubility but enhance metabolic stability.
- Ester vs. Acid : Ester derivatives (e.g., isopropyl , ethyl ) increase lipophilicity, favoring membrane permeability but reducing hydrogen-bonding capacity.
Physicochemical and Crystallographic Properties
Table 2: Crystallographic and Solubility Data
Key Observations:
Biological Activity
5-{[(4-Methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in neuropharmacology and anti-inflammatory applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C24H21NO6S
- Molecular Weight : 451.49 g/mol
- CAS Number : 21931107
The compound exhibits multiple mechanisms of action, primarily targeting neurodegenerative pathways and inflammatory processes. Its sulfonamide group is believed to enhance its interaction with biological targets, including enzymes involved in neurotransmitter regulation.
1. Neuroprotective Effects
Research indicates that this compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's. In vitro studies have shown that the compound can significantly reduce Aβ aggregation, a hallmark of Alzheimer's pathology, potentially through metal-chelation properties that mitigate oxidative stress .
| Activity | IC50 Value | Reference |
|---|---|---|
| AChE Inhibition | 0.38 µM | |
| BuChE Inhibition | 0.08 µM | |
| Aβ Aggregation Inhibition | 76% at 10 µM |
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory potential. It appears to modulate pro-inflammatory cytokines and inhibit the nuclear factor kappa B (NF-κB) signaling pathway, which is crucial in inflammatory responses. This suggests a potential role in treating conditions characterized by chronic inflammation .
3. Antioxidant Activity
Oxidative stress plays a significant role in various diseases, including cancer and neurodegeneration. The compound demonstrates substantial antioxidant activity, which may contribute to its neuroprotective effects. Studies have shown that it effectively scavenges free radicals and enhances the body’s antioxidant defenses .
Case Study: Neuroprotection in Alzheimer's Models
In a recent study, the compound was tested in cellular models of Alzheimer's disease. Results indicated that it not only inhibited AChE activity but also promoted neuronal survival under oxidative stress conditions induced by amyloid-beta peptides. This dual action suggests its potential as a therapeutic agent for Alzheimer's disease .
Clinical Relevance
While preclinical data are promising, further clinical trials are necessary to establish the safety and efficacy of this compound in human populations. Its ability to cross the blood-brain barrier (BBB) enhances its attractiveness as a candidate for central nervous system (CNS) disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
